

Synthesis and Chemical Characterization of Viminol p-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Viminol hydroxybenzoate*

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Abstract

Viminol p-hydroxybenzoate is the p-hydroxybenzoate salt of Viminol, a centrally acting opioid analgesic. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. It includes a detailed, albeit illustrative, synthetic pathway for the Viminol free base and its subsequent conversion to the p-hydroxybenzoate salt. The guide also compiles and presents key chemical and physical properties of the final compound. Furthermore, it outlines the established mechanism of action of Viminol, including a visualization of the associated signaling pathway, to provide a complete profile for researchers and drug development professionals.

Chemical Identity and Physical Properties

Viminol p-hydroxybenzoate is a salt composed of the active pharmaceutical ingredient, Viminol, and p-hydroxybenzoic acid. The chemical properties are summarized in the table below. There are some discrepancies in the reported molecular formula and weight in publicly available data, which may be due to the reporting of the free base versus the salt form. For clarity, both are presented.

| Property | Viminol (Free Base) | Viminol p-hydroxybenzoate |
|-------------------|---|---|
| IUPAC Name | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol ^[1] | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid ^[2] |
| Synonyms | Diviminol, Z-424 | Dividol, Viminol 4-hydroxybenzoate, Viminol para-hydroxybenzoate ^[3] |
| CAS Number | 21363-18-8 ^[1] | 23235-25-8 ^[3] |
| Molecular Formula | C ₂₁ H ₃₁ ClN ₂ O ^[1] | C ₂₈ H ₃₇ ClN ₂ O ₄ ^[3] |
| Molecular Weight | 362.94 g/mol ^[1] | 501.1 g/mol ^[3] |
| Appearance | - | Typically a white crystalline solid |
| Solubility | - | Limited water solubility (<1 mg/mL), soluble in organic solvents |
| Melting Point | - | Approximately 100-120 °C |

Synthesis of Viminol p-hydroxybenzoate

The synthesis of Viminol p-hydroxybenzoate is a two-stage process: first, the synthesis of the Viminol free base, followed by the formation of the p-hydroxybenzoate salt. While detailed experimental protocols are not readily available in the public domain, a plausible synthetic route for the Viminol free base has been proposed^[4]. The subsequent salt formation is a standard acid-base reaction.

Synthesis of Viminol Free Base (Illustrative Protocol)

The proposed synthesis of Viminol involves a four-step process starting from 2-acetylpyrrole.

Step 1: N-Alkylation of 2-Acetylpyrrole 2-Acetylpyrrole is reacted with 2-chlorobenzyl chloride in the presence of a base to yield 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

Step 2: α -Bromination The ketone from the previous step is subjected to α -bromination using a suitable brominating agent (e.g., N-bromosuccinimide) to produce 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

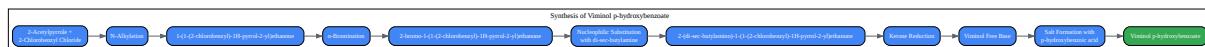
Step 3: Nucleophilic Substitution The α -bromo ketone is then reacted with di-sec-butylamine to form the α -amino ketone, 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone, via nucleophilic substitution[4].

Step 4: Reduction of the Ketone Finally, the carbonyl group of the α -amino ketone is reduced using a reducing agent like sodium borohydride to yield the Viminol free base[4].

Formation of Viminol p-hydroxybenzoate Salt

The Viminol free base is reacted with p-hydroxybenzoic acid in an appropriate solvent. This acid-base reaction results in the formation of the Viminol p-hydroxybenzoate salt, which can then be isolated and purified, typically by crystallization.

Experimental Workflow



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Caption: Illustrative workflow for the synthesis of Viminol p-hydroxybenzoate.

Chemical Characterization

A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized Viminol p-hydroxybenzoate. The following are key analytical techniques that would be employed.

Spectroscopic Data

While specific experimental spectra for Viminol p-hydroxybenzoate are not widely published, the expected characteristic signals can be inferred from the known structures of Viminol and p-hydroxybenzoic acid.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the 2-chlorobenzyl and p-hydroxybenzoyl groups, protons of the pyrrole ring, and the aliphatic protons of the di-sec-butylamino and ethanolamine moieties.
 - ^{13}C -NMR: The spectrum would display distinct signals for the carbon atoms in the aromatic rings, the pyrrole ring, the carbonyl group of the benzoate, and the various aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, C=O stretch of the benzoate ester/salt, C-N stretching of the amine, and C-Cl stretching of the chlorobenzyl group, as well as aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the Viminol free base and to analyze its fragmentation pattern. For the p-hydroxybenzoate salt, techniques like electrospray ionization (ESI) could be used to observe the molecular ion of the Viminol cation. A study on the related compound 2F-Viminol showed characteristic fragments that could be useful for comparison[5].

Chromatographic Analysis

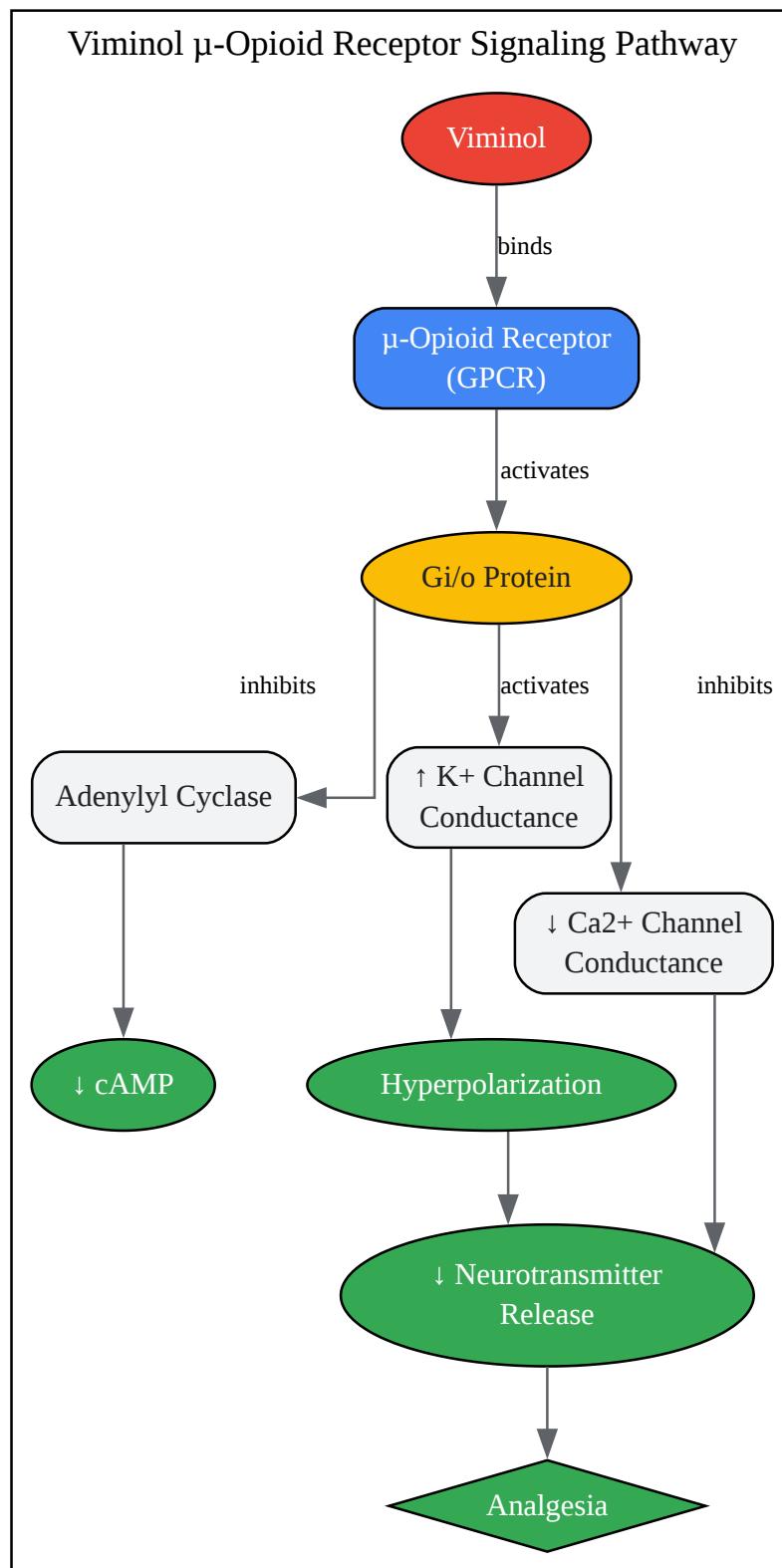
High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of Viminol p-hydroxybenzoate. A suitable column and mobile phase would be developed to separate the final product from any starting materials, intermediates, or byproducts.

Mechanism of Action and Signaling Pathway

Viminol is a centrally acting analgesic that exerts its effects through interaction with opioid receptors. It is a mixed agonist-antagonist, with its different stereoisomers possessing varying affinities and activities at the μ , δ , and κ opioid receptors[6]. The primary analgesic effects are attributed to its agonist activity at the μ -opioid receptor[6].

Upon binding to the μ -opioid receptor, which is a G-protein coupled receptor (GPCR), Viminol initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels (leading to hyperpolarization) and inhibits the opening of voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

Opioid Receptor Signaling Pathway



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Caption: Simplified signaling pathway of Viminol at the μ -opioid receptor.

Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. While a detailed, validated experimental protocol for its synthesis remains to be published in publicly accessible literature, the proposed pathway offers a solid foundation for its preparation. The provided information on its chemical properties and mechanism of action serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to establish a definitive synthetic protocol and to fully characterize the compound using modern analytical techniques.

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